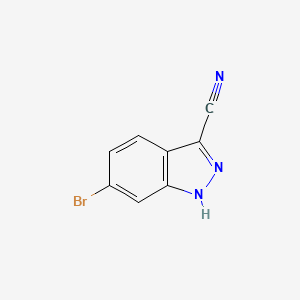

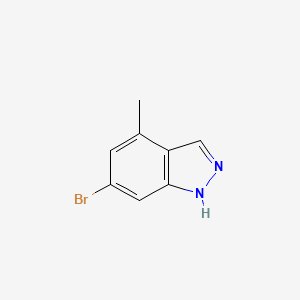

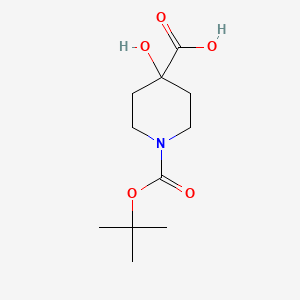

![molecular formula C8H7BrN2O B1292616 3-ブロモ-4-メトキシ-1H-ピロロ[3,2-c]ピリジン CAS No. 1000341-22-9](/img/structure/B1292616.png)

3-ブロモ-4-メトキシ-1H-ピロロ[3,2-c]ピリジン

説明

3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C8H7BrN2O and its molecular weight is 227.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生物活性分子の合成

3-ブロモ-4-メトキシ-1H-ピロロ[3,2-c]ピリジン: は、様々な生物活性分子の合成における重要な中間体として役立ちます。 その構造はさらなる官能基化に適しており、潜在的な薬理学的特性を持つ化合物の作成を可能にします .

抗癌剤の開発

この化合物は、抗癌活性を有する分子の設計および合成に使用されてきました。 ピロロピリジンコアは、特定の癌細胞株に対して阻害効果を示す化合物によく見られます。これは、医薬品化学において貴重な足場となります .

神経疾患研究

3-ブロモ-4-メトキシ-1H-ピロロ[3,2-c]ピリジンを含むピロロピリジンの誘導体は、神経疾患の治療に有望であることが示されています。 これらは、神経経路を調節し、アルツハイマー病などの病気を治療するための潜在的な用途について研究されてきました .

糖尿病治療

研究により、ピロロピリジンの誘導体は、糖尿病の管理において役割を果たす可能性があることが示されています。 これらは血糖値に影響を与えることが発見されており、糖尿病や関連する代謝性疾患の治療における潜在的な用途を示唆しています .

抗炎症作用

この化合物の誘導体は、その抗炎症作用について評価されています。 炎症経路を調節することにより、慢性炎症性疾患の治療に貢献する可能性があります .

鎮痛効果

ピロロピリジンの誘導体の鎮痛作用が研究されています。 これらの化合物は、特に従来の鎮痛剤が効果的ではない場合、疼痛管理のための新しい道を提供する可能性があります .

抗菌活性

ピロロピリジンの構造モチーフは、抗菌活性を有する化合物に見られます。 これには、細菌およびウイルス感染症に対する潜在的な治療が含まれます。この化合物の誘導体は、新しい抗菌剤のリード構造として役立ちます .

ケミカルバイオロジーおよびプローブ開発

ケミカルバイオロジーにおいて、3-ブロモ-4-メトキシ-1H-ピロロ[3,2-c]ピリジンは、分子レベルで生物学的プロセスを理解するのに役立つプローブを開発するために使用できます。 これらのプローブは、生物学的分子を標識または修飾するために使用でき、細胞機能や疾患メカニズムの研究を支援します .

作用機序

- Fibroblast Growth Factor Receptors (FGFRs) : 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine (referred to as “compound 4h” in some studies) targets FGFR1, FGFR2, and FGFR3 .

- Role : FGFRs play a crucial role in cell signaling pathways related to organ development, cell proliferation, migration, angiogenesis, and other processes . Abnormal activation of FGFRs is associated with various cancers, making them attractive targets for cancer therapy.

- Downstream Signaling : Upon binding, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail. This activates downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

- Resulting Changes : Inhibition of FGFR signaling can impact cancer cell proliferation, migration, and invasion .

- PI3K–Akt Pathway : Compound 4h may also modulate the PI3K–Akt pathway, involved in cell survival and growth .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

将来の方向性

生化学分析

Biochemical Properties

3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical for cell signaling and growth . The interaction with FGFRs involves binding to the receptor’s active site, thereby inhibiting its activity. This inhibition can lead to downstream effects on cell proliferation and differentiation. Additionally, 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine has been found to interact with other proteins involved in signal transduction pathways, further highlighting its importance in biochemical research.

Cellular Effects

The effects of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cells by targeting specific signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . This inhibition results in reduced cell growth and increased apoptosis, making it a potential candidate for anticancer therapies. Furthermore, 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine involves its binding interactions with biomolecules and subsequent effects on enzyme activity and gene expression. This compound binds to the active site of FGFRs, forming hydrogen bonds with key amino acid residues in the receptor’s hinge region . This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules. Additionally, 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine can inhibit other enzymes involved in cell signaling, further contributing to its effects on cellular function. The changes in gene expression induced by this compound are likely mediated through its impact on transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine have been studied over various time points to assess its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cell lines. These findings suggest that this compound has the potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects. The threshold effects observed in these studies indicate that there is a narrow therapeutic window for the use of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine in clinical settings.

Metabolic Pathways

3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, which may vary between individuals.

Transport and Distribution

The transport and distribution of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins. These factors collectively determine the localization and concentration of the compound in different tissues.

Subcellular Localization

The subcellular localization of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is critical for its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The targeting signals and post-translational modifications that direct 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine to specific compartments are not fully understood, but it is likely that its interactions with intracellular proteins play a role in its localization. The subcellular distribution of this compound can influence its efficacy and specificity in modulating cellular processes.

特性

IUPAC Name |

3-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-8-7-5(9)4-11-6(7)2-3-10-8/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOHKXVQDVMENU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646756 | |

| Record name | 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-22-9 | |

| Record name | 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

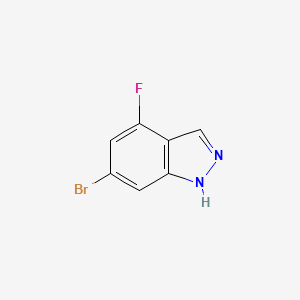

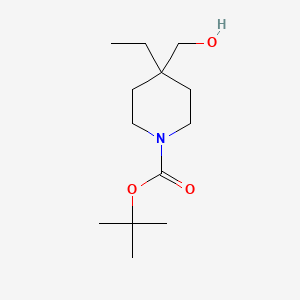

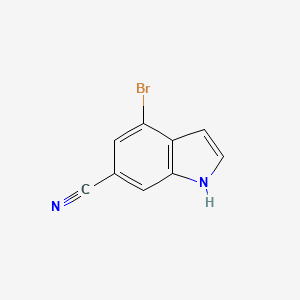

![1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1292559.png)